molecular formula C16H14N2O5 B6407835 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid CAS No. 1262008-62-7

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid

Cat. No.: B6407835
CAS No.: 1262008-62-7
M. Wt: 314.29 g/mol
InChI Key: FRTVAKLOGOJZNX-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a nitro group and a dimethylaminocarbonyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(8-12)18(22)23/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTVAKLOGOJZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691326
Record name 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-62-7
Record name 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid typically involves a multi-step process:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Acylation: The dimethylaminocarbonyl group is introduced through an acylation reaction. This involves reacting the nitrobenzene derivative with dimethylamine and a suitable acylating agent such as acetic anhydride or acetyl chloride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, sulfonic acids.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Hydrolysis: 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-carboxybenzoic acid and dimethylamine.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylaminocarbonyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid

Uniqueness

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a dimethylaminocarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

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